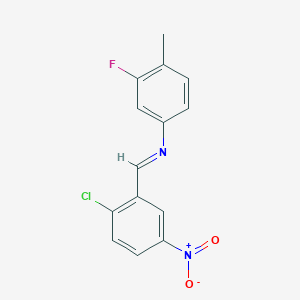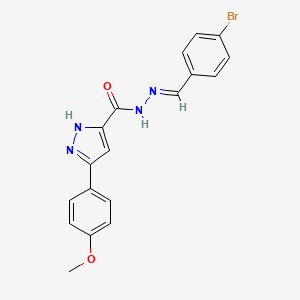
2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-on, 5,7-Dihydroxy-4-methyl-3-propyl- ist eine chemische Verbindung, die zur Familie der Benzopyrane gehört. Benzopyrane sind für ihre vielfältigen biologischen Aktivitäten bekannt und kommen oft in Naturprodukten vor. Diese besondere Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Hydroxylgruppen an den Positionen 5 und 7, eine Methylgruppe an Position 4 und eine Propylgruppe an Position 3 umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2H-1-Benzopyran-2-on, 5,7-Dihydroxy-4-methyl-3-propyl- kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. So kann die Verbindung beispielsweise ausgehend von einem geeigneten Phenolderivat über eine Reihe von Schritten wie Alkylierung, Hydroxylierung und Cyclisierung synthetisiert werden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann die Verwendung von Katalysatoren, kontrollierter Temperatur und Druckbedingungen umfassen, um die gewünschten chemischen Umwandlungen zu erleichtern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2H-1-Benzopyran-2-on, 5,7-Dihydroxy-4-methyl-3-propyl- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.
Reduktion: Die Verbindung kann zu Dihydroderivaten reduziert werden.
Substitution: Die Methyl- und Propylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Chinone liefern, während die Reduktion Dihydroderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-on, 5,7-Dihydroxy-4-methyl-3-propyl- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antioxidative und entzündungshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2H-1-Benzopyran-2-on, 5,7-Dihydroxy-4-methyl-3-propyl- beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Hydroxylgruppen spielen eine entscheidende Rolle für seine biologische Aktivität, indem sie an Wasserstoffbrückenbindungen und Redoxreaktionen beteiligt sind. Die Verbindung kann bestimmte Enzyme hemmen oder Signalwege modulieren, was zu den beobachteten Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2H-1-Benzopyran-2-on, 5,7-Dimethoxy-: Ähnliche Struktur, aber mit Methoxygruppen anstelle von Hydroxylgruppen.
2H-1-Benzopyran-2-on, 7-Methoxy-: Enthält eine Methoxygruppe an Position 7.
Hydrocoumarin: Ein Dihydroderivat von Benzopyran .
Einzigartigkeit
Das Vorhandensein von Hydroxylgruppen an den Positionen 5 und 7 sowie die Methyl- und Propylgruppen machen 2H-1-Benzopyran-2-on, 5,7-Dihydroxy-4-methyl-3-propyl- einzigartig. Diese funktionellen Gruppen tragen zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei und unterscheiden ihn von anderen ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
111052-53-0 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5,7-dihydroxy-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C13H14O4/c1-3-4-9-7(2)12-10(15)5-8(14)6-11(12)17-13(9)16/h5-6,14-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
ULUBXAPSIALREU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=C(C=C(C=C2OC1=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B11991146.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)


![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)



![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11991190.png)
